- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

Cas no 91424-40-7 (3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride)

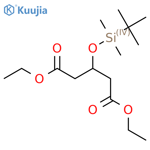

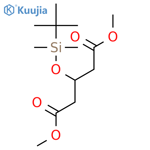

91424-40-7 structure

Nombre del producto:3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride

Número CAS:91424-40-7

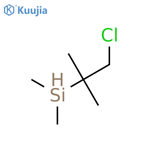

MF:C11H20O4Si

Megavatios:244.35960483551

MDL:MFCD00075235

CID:61516

PubChem ID:24860968

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Propiedades químicas y físicas

Nombre e identificación

-

- 3-(tert-Butyldimethylsilyloxy)glutaric anhydride

- 3-(t-BUTYLDIMETHYLSILOXY)GLUTARIC ANHYDRIDE

- 3-[(Tert-Butyldimethylsilyl)oxy] Pentanedioic Anhydride

- 3-[(tert-Butyldimethylsilyl)oxy]glutaric anhydride

- 4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione

- Rosuvastatin J-3

- : 3-(tert-Butyldimethylsilyloxy)glutaric anhydride

- 2H-Pyran-2,6(3H)-dione,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]dihydro-

- 3-[(tert-Butyldimethylsilyl)oxy]glutaricanhydride

- 4-((tert-Butyldimethylsilyl)oxy)dihydro-2H-pyran-2,6(3H)-dione

- 3-(tert-butyldimethylsilyloxy)glutaric anhydride,

- 4-(tert-butyldimethylsilyloxy)dihydro-2H-pyran-2,6(3H)-dione

- 4-[(tert-butyldimethylsilyl)oxy]oxane-2,6-dione

- C11H20O4Si

- RXAJGRHLLRGVSB-UHFFFAOYSA-N

- BCP10931

- AK

- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione (ACI)

- 91424-40-7

- 3-(tert-Butyldimethylsilyloxy)glutaricanhydride

- DTXSID40399829

- O11057

- 3-(tert-butyldimethylsiloxy)glutaric anhydride

- SY017618

- 3-[(tert-butyldimethylsilyl)oxy]pentanedioic anhydride

- AKOS015900599

- CS-W012734

- 3-[(tert-Butyldimethyl silyl)oxy]glutaric anhydride

- MFCD00075235

- GS-3347

- 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, 99%

- AC-769

- SCHEMBL1295672

- 3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride

-

- MDL: MFCD00075235

- Renchi: 1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3

- Clave inchi: RXAJGRHLLRGVSB-UHFFFAOYSA-N

- Sonrisas: O=C1CC(O[Si](C(C)(C)C)(C)C)CC(=O)O1

Atributos calculados

- Calidad precisa: 244.11300

- Masa isotópica única: 244.113

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 3

- Complejidad: 288

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: 3

- Xlogp3: nothing

- Superficie del Polo topológico: 52.6

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.03

- Punto de fusión: 79-81 °C (lit.)

- Punto de ebullición: 302.4°C at 760 mmHg

- Punto de inflamación: >113°(235°F)

- índice de refracción: 1.4510

- PSA: 52.60000

- Logp: 2.24040

- Sensibilidad: Moisture Sensitive

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S37/39

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:2-8°C

- Términos de riesgo:R36/37/38

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Datos Aduaneros

- Código HS:2931900090

- Datos Aduaneros:

China Customs Code:

2931900090Overview:

2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

Summary:

2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046665-1g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 98% | 1g |

¥91.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046665-100g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 98% | 100g |

¥4673.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1044979-10g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 99% | 10g |

$160 | 2023-09-02 | |

| eNovation Chemicals LLC | D381150-25g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 97% | 25g |

$415 | 2024-05-24 | |

| TRC | B692130-5g |

3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride |

91424-40-7 | 5g |

$ 205.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D488350-25g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 97% | 25g |

$200 | 2024-06-05 | |

| eNovation Chemicals LLC | D381150-5g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 97% | 5g |

$180 | 2024-05-24 | |

| abcr | AB336751-25 g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride; . |

91424-40-7 | 25 g |

€244.00 | 2023-07-19 | ||

| Ambeed | A208658-1g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 98% | 1g |

$17.0 | 2025-02-22 | |

| TRC | B692130-25g |

3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride |

91424-40-7 | 25g |

$ 430.00 | 2022-06-06 |

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C

1.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

1.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Axial preference of bulky group- and electron-withdrawing group-substituted oxygen atom on the chair-type-cyclohexanone, -glutaric anhydride, and -glutarimide, Chemistry Letters, 1990, (9), 1503-6

Métodos de producción 3

Condiciones de reacción

1.1 Solvents: Toluene ; overnight, reflux

2.1 -

3.1 -

2.1 -

3.1 -

Referencia

- A Practical Synthesis of Rosuvastatin and Other Statin Intermediates, European Journal of Organic Chemistry, 2015, 2015(19), 4102-4107

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Imidazole Solvents: Xylene ; rt → 70 °C

1.2 Solvents: Xylene ; 15 min, 70 °C; 8 h, 70 °C; 70 °C → rt

2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt

2.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C

3.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

1.2 Solvents: Xylene ; 15 min, 70 °C; 8 h, 70 °C; 70 °C → rt

2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt

2.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C

3.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

Referencia

- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 38 h, rt

1.2 Reagents: Acetic anhydride Solvents: Benzene ; 1.5 h, reflux

1.3 Reagents: Water

1.2 Reagents: Acetic anhydride Solvents: Benzene ; 1.5 h, reflux

1.3 Reagents: Water

Referencia

- Toward the total synthesis of lophotoxin - New methodologies and synthetic strategies, Canadian Journal of Chemistry, 2006, 84(10), 1226-1241

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

Referencia

- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Acetic anhydride ; 3 h, 0 °C

2.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C

2.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

2.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C

2.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

Referencia

- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

Métodos de producción 8

Condiciones de reacción

Referencia

- Synthesis of GABOB and GABOB-based chiral units possessing distinct protecting groups, European Journal of Organic Chemistry, 2014, 2014(3), 631-638

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C

2.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

2.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

Referencia

- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

Referencia

- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt

1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C

2.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C

2.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

Referencia

- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

Métodos de producción 12

Condiciones de reacción

Referencia

- A Practical Synthesis of Rosuvastatin and Other Statin Intermediates, European Journal of Organic Chemistry, 2015, 2015(19), 4102-4107

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Raw materials

- 3-(tert-Butyldimethylsilyl)oxypentanedioic Acid Diethyl Ester

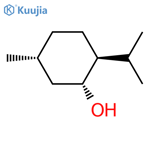

- DL-Menthol

- tert-butyl(chloro)dimethylsilane

- 1,5-dimethyl 3-hydroxypentanedioate

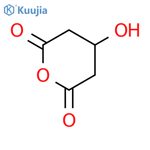

- 2H-Pyran-2,6(3H)-dione, dihydro-4-hydroxy-

- (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 3,5-dioxohexanoate

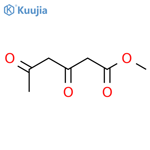

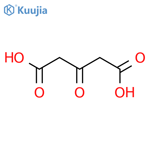

- 1,3-Acetonedicarboxylic acid

- 2H-Pyran-2,4,6(3H,5H)-trione

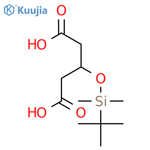

- 3-(tert-Butyldimethylsilyloxy)glutaric Acid

- Methyl 3,5-dioxohexanoate

- Pentanedioic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, dimethylester

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Preparation Products

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Literatura relevante

-

Kareem Khoury,Grzegorz M. Popowicz,Tad A. Holak,Alexander D?mling Med. Chem. Commun. 2011 2 246

-

Thomas Murray Fyles,Horace Luong Org. Biomol. Chem. 2009 7 725

91424-40-7 (3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride) Productos relacionados

- 2098091-38-2(2-(Azidomethyl)-5-(4-methoxyphenyl)oxazole)

- 1804873-03-7(5-Amino-2-fluoro-3-(trifluoromethoxy)benzoic acid)

- 1319149-17-1(N-(2-methoxyquinolin-8-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide)

- 1567886-76-3((2R)-1,1,1-trifluoro-4-(thiophen-3-yl)butan-2-ol)

- 1226432-15-0(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide)

- 2172180-77-5(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid)

- 1804354-12-8(3-(Chloromethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetic acid)

- 1794795-30-4(4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol)

- 782504-72-7(3-PIPERIDIN-4-YLMETHYL-PHENOL HYDROCHLORIDE)

- 1403766-64-2(3-amino-3-methylcyclobutan-1-ol hydrochloride)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:91424-40-7)3-(tert-Butyldimethylsilyloxy)glutaric anhydride

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:91424-40-7)3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride

Pureza:99%

Cantidad:25g

Precio ($):159.0